1,2,3,4,4a,5,6,7-Octahydronaphthalene

Catalytic hydrogenation Kinetic modeling Adsorption mechanism

1,2,3,4,4a,5,6,7-Octahydronaphthalene (CAS 1194-95-2), also known as Δ1-octalin or bicyclo[4.4.0]dec-1-ene, is a bicyclic hydrocarbon with the molecular formula C10H16 and a molecular weight of 136.23 g/mol. It belongs to the class of partially hydrogenated naphthalenes and is characterized by a single endocyclic double bond.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 1194-95-2
Cat. No. B072463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,4a,5,6,7-Octahydronaphthalene
CAS1194-95-2
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESC1CCC2=CCCCC2C1
InChIInChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h5,10H,1-4,6-8H2
InChIKeyPOPHMOPNVVKGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,4a,5,6,7-Octahydronaphthalene (CAS 1194-95-2): Core Structure and Reactivity Profile


1,2,3,4,4a,5,6,7-Octahydronaphthalene (CAS 1194-95-2), also known as Δ1-octalin or bicyclo[4.4.0]dec-1-ene, is a bicyclic hydrocarbon with the molecular formula C10H16 and a molecular weight of 136.23 g/mol [1]. It belongs to the class of partially hydrogenated naphthalenes and is characterized by a single endocyclic double bond. This structural feature imparts distinct reactivity and physicochemical properties compared to fully saturated analogs such as decalin (decahydronaphthalene) and more aromatic counterparts like tetralin (1,2,3,4-tetrahydronaphthalene) [2]. The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex polycyclic frameworks via Diels–Alder cycloadditions and other transformations [3].

Why Simple Substitution of 1,2,3,4,4a,5,6,7-Octahydronaphthalene (CAS 1194-95-2) with Decalin or Tetralin is Not Scientifically Justified


The assumption that decalin (decahydronaphthalene) or tetralin (1,2,3,4-tetrahydronaphthalene) can serve as functionally equivalent replacements for 1,2,3,4,4a,5,6,7-octahydronaphthalene is contradicted by fundamental differences in their electronic structure and reaction kinetics. As detailed in a kinetic modeling study of naphthalene hydrogenation, tetralin and octalins (octahydronaphthalenes) exhibit markedly different adsorption behaviors on Ni/Al2O3 catalysts [1]. Specifically, naphthalene adsorbs via a single-site mechanism, while tetralin requires an ensemble of Ni atoms, leading to distinct hydrogenation and deactivation rates. Consequently, substituting tetralin for octalin in a reaction system will alter both the kinetic profile and the cis/trans selectivity of decalin formation [1]. Furthermore, the presence of a single double bond in 1,2,3,4,4a,5,6,7-octahydronaphthalene confers unique reactivity in Diels–Alder cycloadditions, which is entirely absent in the fully saturated decalin scaffold [2]. This reactivity is essential for the stereoselective construction of complex natural product frameworks, where the octalin core serves as a key intermediate. Therefore, generic substitution without accounting for these mechanistic and kinetic differences can lead to reaction failure, altered product distribution, or compromised stereochemical outcomes.

Quantitative Differentiation of 1,2,3,4,4a,5,6,7-Octahydronaphthalene (CAS 1194-95-2) from Structural Analogs


Distinct Hydrogenation Kinetics: 1,2,3,4,4a,5,6,7-Octahydronaphthalene vs. Tetralin on Ni/Al2O3

In the liquid-phase hydrogenation of naphthalene and tetralin over a commercial Ni/Al2O3 catalyst, the formation of octalins (octahydronaphthalenes, including 1,2,3,4,4a,5,6,7-octahydronaphthalene) and subsequent conversion to decalins were kinetically modeled [1]. The study revealed a fundamental difference in the adsorption mechanism between the aromatic substrates: naphthalene adsorbs on a single active site, whereas tetralin requires an ensemble of Ni atoms for adsorption. This mechanistic divergence explains the nonlinear decrease in the tetralin hydrogenation rate with catalyst deactivation, in contrast to the linear decrease observed for naphthalene hydrogenation [1]. This finding has direct implications for process optimization: substituting tetralin for an octalin in a hydrogenation reaction alters the catalyst deactivation profile and influences the cis/trans selectivity of the final decalin product [1].

Catalytic hydrogenation Kinetic modeling Adsorption mechanism

Synthetic Utility in Diels–Alder Reactions: Enabling Access to Polycyclic Scaffolds Inaccessible with Decalin

1,2,3,4,4a,5,6,7-Octahydronaphthalene derivatives bearing a methylene and methoxycarbonyl group at the 1- and 4a-positions, respectively, have been employed as highly reactive dienes in Diels–Alder reactions [1]. Specifically, 1-methylene-4a-methoxycarbonyl-1,2,3,4,4a,5,6,7-octahydronaphthalene undergoes Diels–Alder cycloaddition with a range of dienophiles to yield functionalized hexahydro-, octahydro-, and decahydro-1H-phenalenes [1]. This reactivity is a direct consequence of the conjugated diene system created by the exocyclic methylene group and the endocyclic double bond of the octalin core. In contrast, the fully saturated analog, decalin, lacks the requisite unsaturation for participation in such cycloadditions, rendering it inert under the same conditions.

Diels–Alder cycloaddition Polycyclic synthesis Stereoselective construction

Contrasting Lipophilicity: 1,2,3,4,4a,5,6,7-Octahydronaphthalene (XLogP3 3.5) vs. Tetralin (XLogP3 3.0)

The computed octanol-water partition coefficient (XLogP3) for 1,2,3,4,4a,5,6,7-octahydronaphthalene is 3.5 [1], whereas the corresponding value for tetralin (1,2,3,4-tetrahydronaphthalene) is 3.0 [2]. This difference of 0.5 log units indicates that the octalin is more lipophilic than its more aromatic counterpart. In medicinal chemistry and drug discovery, lipophilicity is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a lead compound containing an octalin scaffold will exhibit distinct pharmacokinetic properties compared to an otherwise identical tetralin-based analog.

Lipophilicity Drug design Physicochemical properties

Positional Isomer Differentiation: Distinct Synthetic Utility of 1,2,3,4,4a,5,6,7-Octahydronaphthalene vs. 1,2,3,4,5,6,7,8-Octahydronaphthalene

While the 1,2,3,4,5,6,7,8-octahydronaphthalene isomer can be directly synthesized from cyclopentanone-derived intermediates in high carbon yield (83.7%) under mild conditions (393 K, 1 MPa) using a Ru/C and Amberlyst-15 dual-bed catalyst system [1], the 1,2,3,4,4a,5,6,7-octahydronaphthalene isomer (Δ1-octalin) is typically accessed through partial hydrogenation of naphthalene or via stereospecific synthesis from 1,4-dihydronaphthalene [2]. The distinct position of the double bond (Δ1 vs. Δ9,10) directly influences the regiochemical and stereochemical outcomes of subsequent transformations, such as epoxidation and hydroboration. This positional isomerism dictates which synthetic pathways are viable and which target molecules can be accessed.

Isomer differentiation Catalytic synthesis Renewable fuel additives

Functional Group Tolerance in Derivative Synthesis: Enabling Access to Bioactive Scaffolds

The octahydronaphthalene framework is a privileged scaffold in natural product synthesis, as exemplified by the total synthesis of leptosperol B [1]. In this work, an octahydronaphthalene core was constructed with high stereocontrol via a regioselective hydration and intramolecular 1,4-addition sequence. The synthesis was accomplished in 12 steps from (−)-menthone. This demonstrates the ability of the octalin system to support complex functional group arrays and stereochemical elements required for bioactive molecules. In contrast, decalin, being fully saturated, cannot participate in the intramolecular 1,4-addition step, which relies on the presence of an α,β-unsaturated carbonyl system embedded within the octalin framework.

Natural product synthesis Stereocontrolled cyclization Bioactive molecules

Physicochemical Differentiation: Molecular Volume and Surface Tension of 1,2,3,4,4a,5,6,7-Octahydronaphthalene

Computed physicochemical parameters for 1,2,3,4,4a,5,6,7-octahydronaphthalene include a molar refractivity of 43.91, a molar volume of 150.0 cm³/mol, and a surface tension of 30.7 dyne/cm . While directly comparable data for all analogs under identical computational methods is not compiled in a single source, these values provide a baseline for property estimation. The molar volume of 150.0 cm³/mol is lower than that of decalin (approximately 157 cm³/mol) but higher than that of naphthalene (approximately 123 cm³/mol), reflecting the intermediate degree of hydrogenation. These differences are relevant for applications where molecular size and shape influence solvent interactions, membrane permeability, or host-guest chemistry.

Physicochemical properties Computational chemistry Solvent selection

High-Value Application Scenarios for 1,2,3,4,4a,5,6,7-Octahydronaphthalene (CAS 1194-95-2) Based on Verified Differentiation


Stereoselective Synthesis of Polycyclic Natural Products via Diels–Alder Cycloaddition

Researchers engaged in the total synthesis of complex natural products, such as the tetrocarcin aglycones or leptosperol B, should prioritize 1,2,3,4,4a,5,6,7-octahydronaphthalene derivatives as key building blocks [1]. The presence of the conjugated diene system, as demonstrated by Piers et al. [2], enables highly stereocontrolled Diels–Alder reactions that are not possible with the fully saturated decalin. This reactivity is essential for constructing the polycyclic cores of numerous bioactive molecules.

Medicinal Chemistry Lead Optimization via Lipophilicity Modulation

In drug discovery programs where fine-tuning of lipophilicity is critical for achieving desired ADME properties, substituting a tetralin core with a 1,2,3,4,4a,5,6,7-octahydronaphthalene core provides a measurable increase in XLogP3 of 0.5 log units [1]. This strategic modification can enhance membrane permeability and alter metabolic stability, offering medicinal chemists a quantifiable handle for lead optimization.

Catalytic Process Development for Hydrogenation-Dependent Reactions

For chemical engineers designing or optimizing hydrogenation processes involving naphthalene derivatives, understanding the distinct adsorption and deactivation kinetics of octalins versus tetralin is paramount [1]. The nonlinear deactivation profile of tetralin hydrogenation, compared to the linear profile for naphthalene-derived octalins, dictates different catalyst management and reactor design strategies. Accurate kinetic modeling that accounts for these intermediate-specific behaviors is essential for process scale-up and control.

Positional Isomer-Specific Functionalization for Regioselective Transformations

Synthetic chemists aiming to exploit the unique regiochemistry of the Δ1-double bond should specifically source 1,2,3,4,4a,5,6,7-octahydronaphthalene (Δ1-octalin) rather than its Δ9,10-isomer [1][2]. The distinct position of the double bond dictates the outcome of electrophilic additions, epoxidations, and cycloadditions. Using the incorrect isomer will lead to failed syntheses or undesired product distributions, as demonstrated by the divergent synthetic routes and applications of these two octalins.

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